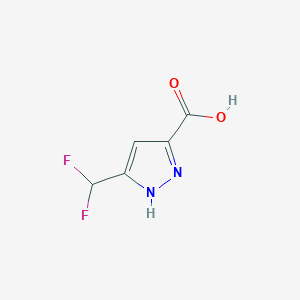

5-(difluoromethyl)-1H-pyrazole-3-carboxylic acid

Descripción

Propiedades

IUPAC Name |

5-(difluoromethyl)-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2N2O2/c6-4(7)2-1-3(5(10)11)9-8-2/h1,4H,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBYGDXOBUZSTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C(=O)O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(difluoromethyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps. One common method starts with the ethyl ester of difluoroacetoacetic acid, which is treated with triethyl orthoformate in the presence of acetic anhydride. This intermediate is then reacted with methyl hydrazine to form the pyrazole ring. The resulting ester is hydrolyzed with sodium hydroxide to yield the desired pyrazole acid .

Industrial Production Methods

Industrial production methods for this compound have been optimized to ensure high yield and purity. For instance, a method involving the use of nanoscale titanium dioxide as a catalyst for esterification has been developed. This method is cost-effective, environmentally friendly, and results in a high yield of the product .

Análisis De Reacciones Químicas

Types of Reactions

3-(Difluoromethyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Substitution: The difluoromethyl and carboxylic acid groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield a variety of derivatives with different functional groups .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-(Difluoromethyl)-1H-pyrazole-3-carboxylic acid serves as a key intermediate in the synthesis of bioactive molecules. Its structural features enhance lipophilicity and metabolic stability, making it a valuable candidate in drug development.

- Target Enzymes: The compound may inhibit enzymes involved in cell growth and proliferation, suggesting potential applications in cancer therapy.

Agrochemicals

This compound has been explored for its fungicidal properties. Its derivatives have shown effectiveness against various fungal pathogens, indicating potential use in agricultural applications.

Materials Science

This compound can be utilized in the production of specialty chemicals and materials with unique properties, enhancing their performance in industrial applications.

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Antifungal Activity

A study synthesized a series of pyrazole derivatives, including this compound, which demonstrated superior antifungal activity compared to standard treatments against seven different fungal strains. The research employed quantitative structure-activity relationship (QSAR) models to correlate chemical structure with biological efficacy.

Case Study 2: Anti-inflammatory Properties

Research highlighted the anti-inflammatory effects of pyrazole derivatives. In carrageenan-induced paw edema models in rats, compounds exhibited significant reductions in inflammation compared to control groups. This suggests that modifications in the pyrazole structure can enhance therapeutic efficacy while minimizing side effects.

Mecanismo De Acción

The primary mechanism of action of 5-(difluoromethyl)-1H-pyrazole-3-carboxylic acid involves the inhibition of succinate dehydrogenase (SDHI). This enzyme is a key component of the mitochondrial respiratory chain, and its inhibition disrupts cellular respiration in fungi, leading to their death . The compound’s molecular targets include the active site of the enzyme, where it binds and prevents the normal catalytic activity .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between 5-(difluoromethyl)-1H-pyrazole-3-carboxylic acid and related pyrazole derivatives.

Structural and Functional Insights:

Substituent Effects :

- Electron-Withdrawing Groups (EWGs) : The 4-nitrophenyl group in 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid enhances antiviral activity by increasing electron deficiency, improving binding to viral targets like HIV integrase . In contrast, the difluoromethyl group in the target compound may enhance metabolic stability and lipophilicity .

- Fluorinated Derivatives : Compounds with trifluoromethyl (e.g., ) or difluoromethyl groups (e.g., ) exhibit improved bioavailability and resistance to enzymatic degradation, making them valuable in drug design.

Biological Activities :

- Antiviral : The 4-nitrophenyl analog shows potent HIV inhibition (EC₅₀ = 3.7 µM), while the target compound’s activity remains unexplored but merits investigation .

- Antifungal : The 5-chloro-3-methyl derivative demonstrates efficacy in antifungal assays, likely due to halogen-mediated disruption of fungal enzymes .

Physical Properties :

- Melting points vary significantly: The 5-chloro derivative’s high m.p. (230–231°C) suggests strong intermolecular forces, whereas the 2-ethoxyphenyl analog melts at 121–123°C, reflecting reduced crystallinity .

Synthetic Routes :

- Microwave-assisted oxidation (e.g., potassium permanganate in water for 5-chloro derivatives ) and ester hydrolysis (e.g., conversion of methyl esters to carboxylic acids ) are common methods. The target compound’s synthesis may follow analogous protocols.

Actividad Biológica

5-(Difluoromethyl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative characterized by the molecular formula CHFNO. This compound has garnered attention due to its significant biological activities, particularly in antifungal applications and potential pharmacological interactions. The unique difluoromethyl substitution enhances its reactivity and biological profile, making it a subject of interest in medicinal chemistry.

- Molecular Weight : Approximately 162.1 g/mol

- Structure : Contains a pyrazole ring with a carboxylic acid group and a difluoromethyl substituent.

Antifungal Activity

Research indicates that this compound exhibits notable antifungal properties. It has been tested against various phytopathogenic fungi, demonstrating efficacy in inhibiting mycelial growth. The structure-activity relationship (SAR) studies suggest that the difluoromethyl group is crucial for enhancing antifungal activity compared to other pyrazole derivatives .

Table 1: Antifungal Activity Against Phytopathogenic Fungi

| Compound Name | Concentration (ppm) | Activity Level |

|---|---|---|

| This compound | 50 | Moderate to Excellent |

| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide | 50 | Superior to Boscalid |

The antifungal mechanism involves interaction with specific enzymes or receptors within the fungal cells. It is hypothesized that the compound binds to active sites of enzymes, inhibiting their function and disrupting cellular processes necessary for fungal growth and reproduction . Molecular docking studies have shown potential hydrogen bonding interactions with key residues in target enzymes, further supporting its role as an effective antifungal agent .

Pharmacological Potential

Beyond its antifungal properties, this compound may exhibit broader pharmacological activities. Similar pyrazole derivatives have been reported to possess anti-inflammatory and anticancer properties, indicating potential applications in drug development targeting various diseases .

Table 2: Comparison of Biological Activities of Pyrazole Derivatives

| Compound Name | Activity Type | Efficacy |

|---|---|---|

| This compound | Antifungal | Moderate to Excellent |

| 5-Methyl-1H-pyrazole-3-carboxylic acid | Anti-inflammatory | Effective |

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Antitumor | Significant |

Case Studies

Several studies have explored the biological activity of pyrazole derivatives, including this compound:

- Antifungal Efficacy : A study demonstrated that this compound effectively inhibited the growth of multiple fungal strains at concentrations as low as 50 ppm, outperforming traditional fungicides like boscalid .

- Pharmacological Interactions : Investigations into enzyme inhibition revealed that compounds with similar structures can modulate key biochemical pathways, suggesting that this compound may also interact with targets involved in cancer progression and inflammatory responses .

Q & A

Q. What are the common synthetic routes for 5-(difluoromethyl)-1H-pyrazole-3-carboxylic acid?

The compound is typically synthesized via cyclocondensation reactions of difluoromethyl-containing precursors with β-ketoesters or through functionalization of preformed pyrazole cores. For example, highlights direct synthesis from difluoromethyl-substituted intermediates with yields up to 97% under optimized conditions . Alternative routes involve coupling reactions with methylamine or other nucleophiles, as demonstrated in the synthesis of structurally analogous pyrazole-3-carboxamides .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- 1H/13C NMR : To confirm substitution patterns and difluoromethyl group integration (e.g., δ 6.5–7.5 ppm for pyrazole protons) .

- HPLC-MS : For purity assessment and quantification, particularly when used as an internal standard in pharmacological studies .

- Melting Point Analysis : Used to validate crystallinity and compare against literature values (e.g., 184–186°C for related derivatives) .

Q. How should this compound be stored to ensure stability?

Storage at 2–8°C in a sealed, moisture-free environment is recommended to prevent hydrolysis of the difluoromethyl group or decarboxylation of the carboxylic acid moiety . emphasizes the importance of dry conditions to mitigate degradation during long-term storage.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Yield optimization involves:

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu systems) enhance cyclization efficiency .

- Temperature Control : Maintaining 60–80°C during cyclocondensation minimizes side reactions .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, as seen in derivatives achieving 78% yield .

Q. What structural modifications enhance bioactivity in pyrazole-3-carboxylic acid derivatives?

Structure-activity relationship (SAR) studies indicate:

- Electron-Withdrawing Groups : Trifluoromethyl or chlorophenyl substituents at the 5-position increase metabolic stability and target binding affinity .

- N1 Functionalization : Methyl or sulfamoyl groups improve membrane permeability, as shown in COX-2 inhibitors .

Q. What computational methods predict the compound’s reactivity or binding modes?

- DFT Calculations : Model the electron-deficient nature of the difluoromethyl group, explaining its resistance to enzymatic oxidation .

- Molecular Docking : Used to simulate interactions with enzymes like chikungunya virus nsP2 protease, where pyrazole cores act as covalent inhibitors .

Q. How does the compound behave under physiological pH conditions?

The carboxylic acid group (pKa ~2.5) deprotonates in neutral/basic environments, enhancing solubility but potentially reducing cellular uptake. Stability studies in buffers (pH 7.4) reveal <10% degradation over 24 hours, suggesting suitability for in vitro assays .

Methodological Considerations

Q. What purification strategies are effective for isolating this compound?

Q. How can contradictions in reported spectral data be resolved?

Cross-validate using:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C8H5F2N3O2, [M+H]+ = 214.12) .

- 2D NMR (COSY, HSQC) : Assign ambiguous proton/carbon signals, particularly for regioisomeric pyrazole derivatives .

Q. What are the ecological implications of disposing of this compound?

While no specific ecotoxicity data are available (Section 12 of ), best practices include incineration via licensed facilities to prevent environmental release of fluorinated byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.